Tautomeric Identity: Mixed Thione-Thiol Form Confers Dual Reactive Sites Unavailable in Single-Tautomer Analogs
3(2H)-Pyridazinethione, 6-mercapto- exists in aqueous solution as 3-mercaptopyridazine-6-thione, a mixed tautomer bearing one thione (C=S) and one thiol (C–SH) group, as established by ionization constant measurements and UV spectroscopy comparing the parent compound with its fixed N-methyl and S-methyl derivatives [1]. In contrast, 6-methyl-3(2H)-pyridazinethione and 6-chloro-3(2H)-pyridazinethione each contain only a single thione/thiol moiety and populate a single dominant tautomeric state, offering only one reactive sulfur center [2]. The mixed tautomer provides two chemically distinct sulfur environments within the same molecule, enabling orthogonal derivatization strategies (e.g., selective S-alkylation at the thiol sulfur followed by N-alkylation at the thione nitrogen) that are inaccessible with mono-thione analogs [1].
| Evidence Dimension | Number of chemically distinct reactive sulfur centers per molecule |
|---|---|
| Target Compound Data | 2 distinct sulfur environments (one thione C=S, one thiol C–SH) in the dominant aqueous tautomer |
| Comparator Or Baseline | 6-Methyl-3(2H)-pyridazinethione (CAS 5788-47-6): 1 thione center. 6-Chloro-3(2H)-pyridazinethione (CAS 3916-78-7): 1 thione center + 1 chloro substituent (non-sulfur). 3(2H)-Pyridazinethione (CAS 28544-77-6): 1 thione center. |
| Quantified Difference | Target compound offers 2 reactive sulfur sites vs. 1 for all listed comparators; a 100% increase in sulfur-based derivatization handles per molecule. |
| Conditions | Aqueous solution; tautomeric assignment by comparison of ionization constants (pKa) and UV spectra of parent compound vs. N-methyl and S-methyl fixed-tautomer derivatives (Barlin, J. Chem. Soc. Perkin Trans. 2, 1974). |
Why This Matters
For procurement decisions, the dual sulfur architecture enables synthetic strategies requiring sequential or orthogonal functionalization that single-sulfur analogs cannot support, directly impacting synthetic route feasibility and product diversity.
- [1] Barlin, G. B. Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. J. Chem. Soc., Perkin Trans. 2, 1974, 1199–1202. View Source
- [2] Albert, A.; Barlin, G. B. Ionization constants of heterocyclic substances. Part V. Mercapto-derivatives of diazines and benzodiazines. J. Chem. Soc., 1962, 3129–3141. View Source
